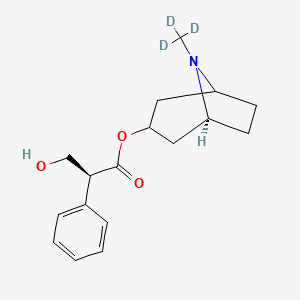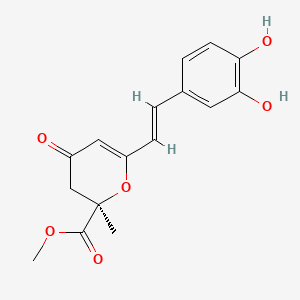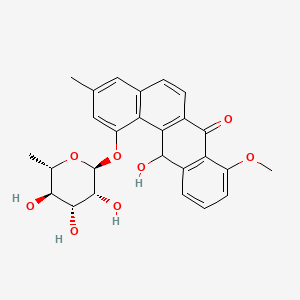
DBCO-SS-aldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DBCO-SS-aldehyde is a cleavable disulfide linker used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent containing a dibenzocyclooctyne group and an aldehyde group. The dibenzocyclooctyne group can undergo strain-promoted alkyne-azide cycloaddition with molecules containing azide groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DBCO-SS-aldehyde is synthesized through a series of chemical reactions involving the introduction of a dibenzocyclooctyne group and an aldehyde group. The synthesis typically involves the following steps:
Formation of the Dibenzocyclooctyne Group: This step involves the synthesis of the dibenzocyclooctyne moiety, which is known for its high reactivity towards azide groups.
Introduction of the Aldehyde Group: The aldehyde group is introduced through a series of reactions that ensure the stability and reactivity of the final compound.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Large quantities of the compound are synthesized in batch reactors, ensuring consistent quality and yield.
Purification: The synthesized compound is purified using techniques such as chromatography to remove any impurities and ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
DBCO-SS-aldehyde undergoes several types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the dibenzocyclooctyne group reacting with azide groups to form stable triazole linkages.
Oxime/Hydrazone Ligation: The aldehyde group can react with aminooxy or hydrazide groups to form oxime or hydrazone linkages.
Common Reagents and Conditions
Azide-Containing Molecules: Used in SPAAC reactions with the dibenzocyclooctyne group.
Aminooxy or Hydrazide-Containing Molecules: Used in oxime or hydrazone ligation reactions with the aldehyde group.
Major Products Formed
Triazole Linkages: Formed from SPAAC reactions.
Oxime or Hydrazone Linkages: Formed from reactions with the aldehyde group.
Applications De Recherche Scientifique
DBCO-SS-aldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates for targeted drug delivery.
Industry: Applied in the production of advanced materials and nanotechnology
Mécanisme D'action
DBCO-SS-aldehyde exerts its effects through the following mechanisms:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The dibenzocyclooctyne group reacts with azide groups to form stable triazole linkages without the need for a catalyst.
Oxime/Hydrazone Ligation: The aldehyde group reacts with aminooxy or hydrazide groups to form stable oxime or hydrazone linkages
Comparaison Avec Des Composés Similaires
Similar Compounds
DBCO-PEG4-NHS Ester: Another dibenzocyclooctyne-containing compound used for bioconjugation.
DBCO-PEG4-Alkyne: Similar in structure but contains an alkyne group instead of an aldehyde group.
DBCO-PEG4-Azide: Contains an azide group for SPAAC reactions.
Uniqueness
DBCO-SS-aldehyde is unique due to its combination of a dibenzocyclooctyne group and an aldehyde group, allowing it to participate in both SPAAC and oxime/hydrazone ligation reactions. This dual functionality makes it highly versatile for various bioconjugation applications .
Propriétés
Formule moléculaire |
C31H29N3O4S2 |
|---|---|
Poids moléculaire |
571.7 g/mol |
Nom IUPAC |
N-[2-[[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropyl]disulfanyl]ethyl]-4-formylbenzamide |
InChI |
InChI=1S/C31H29N3O4S2/c35-22-23-9-11-26(12-10-23)31(38)33-18-20-40-39-19-16-29(36)32-17-15-30(37)34-21-27-7-2-1-5-24(27)13-14-25-6-3-4-8-28(25)34/h1-12,22H,15-21H2,(H,32,36)(H,33,38) |
Clé InChI |
RQSKTIYFMRQDRL-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCSSCCNC(=O)C4=CC=C(C=C4)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)
![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)


![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)


![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)

